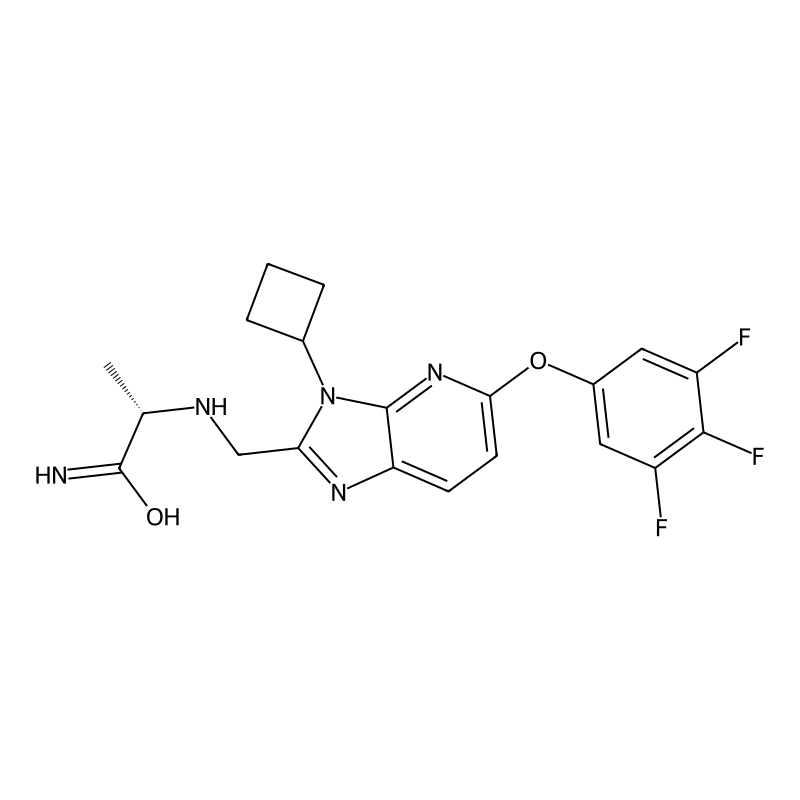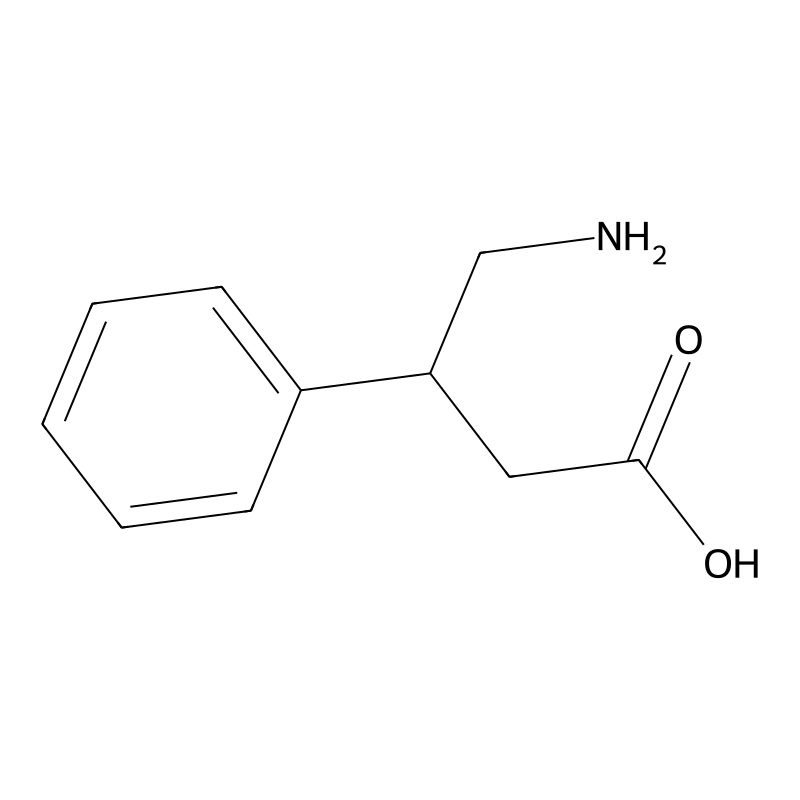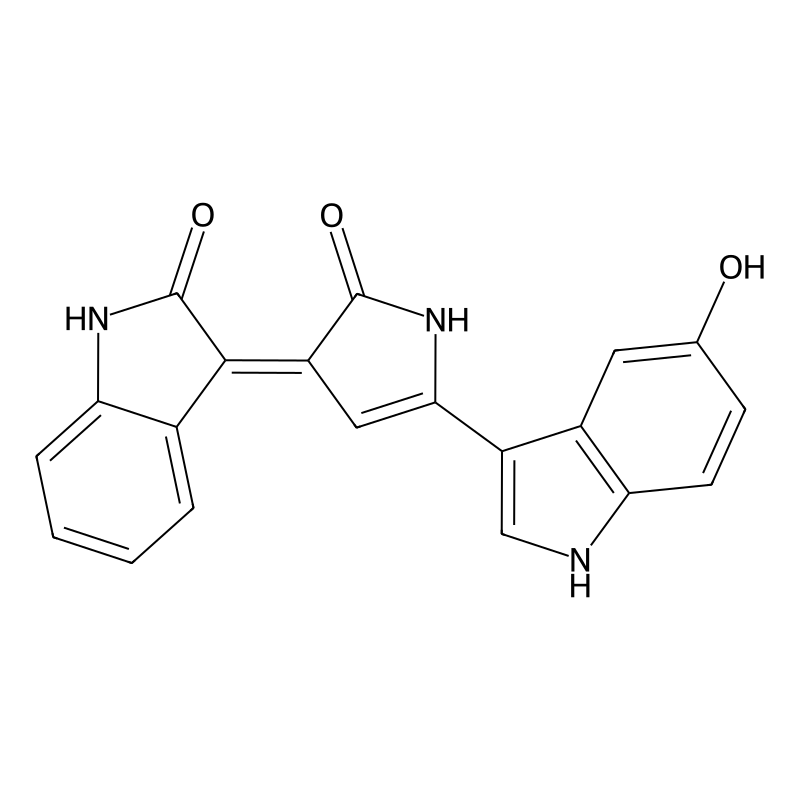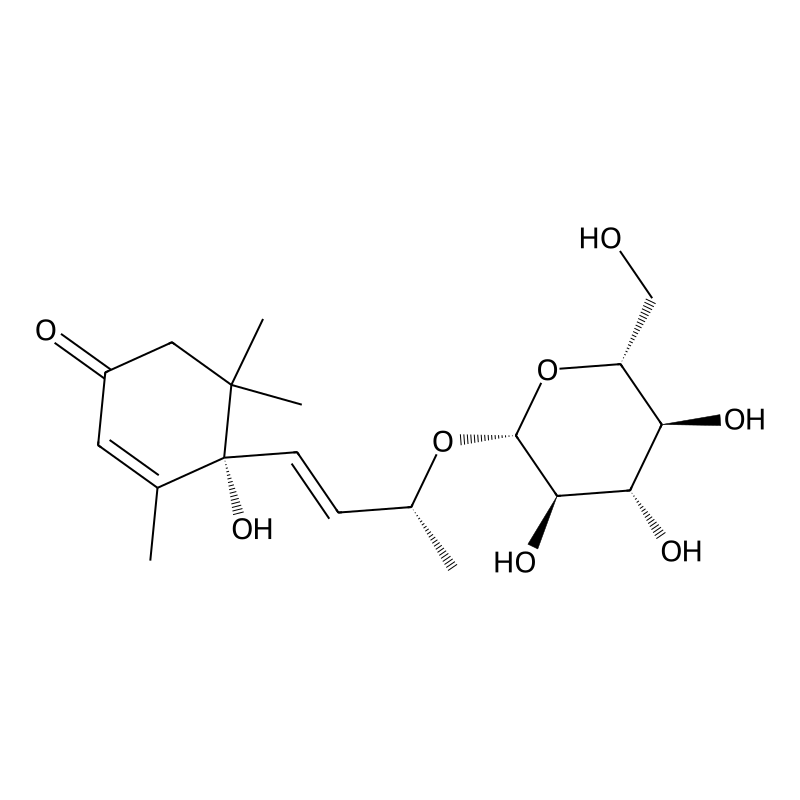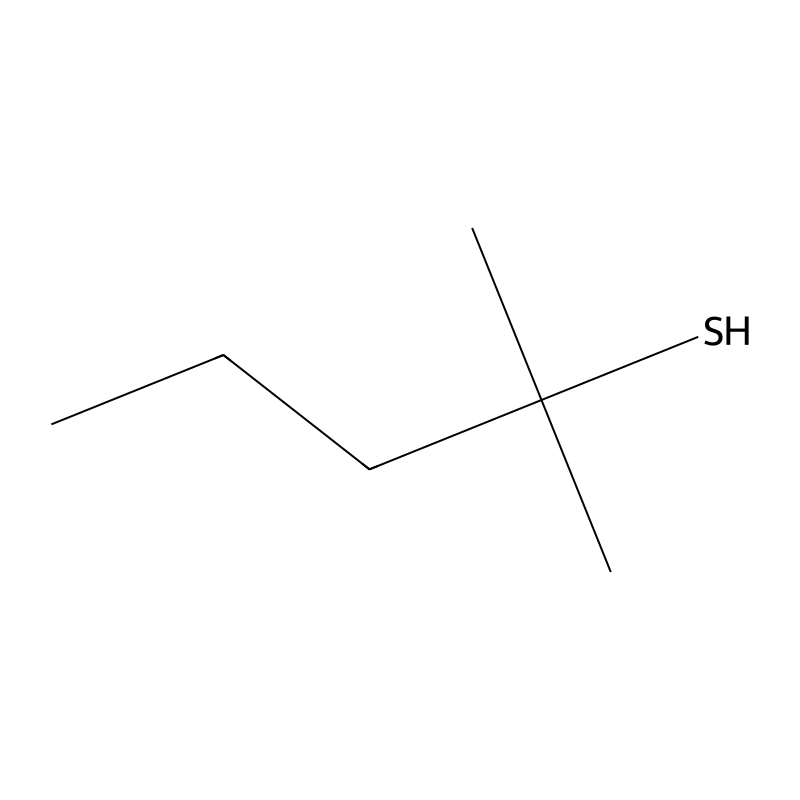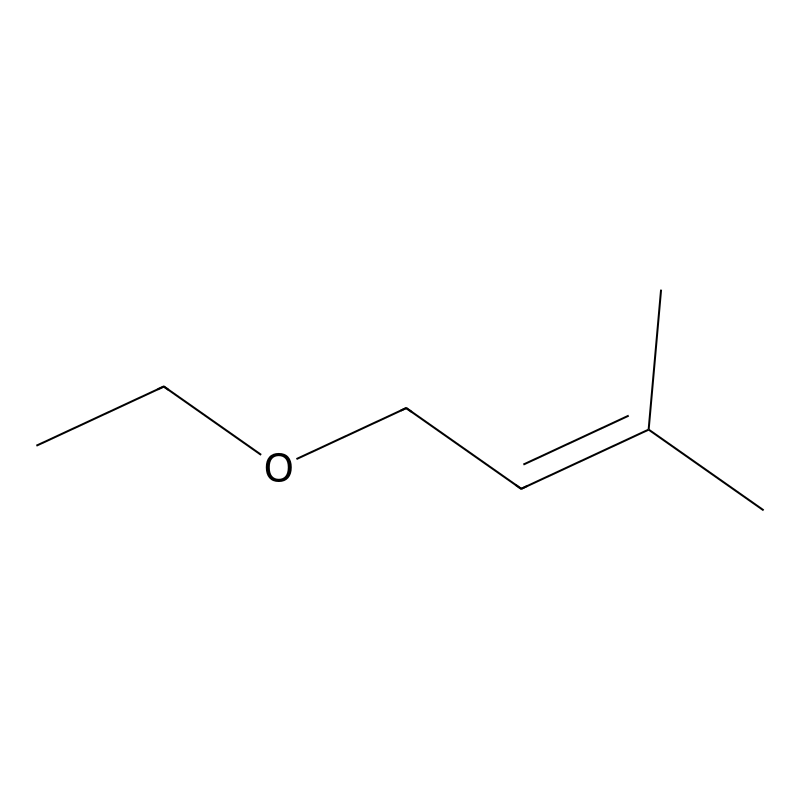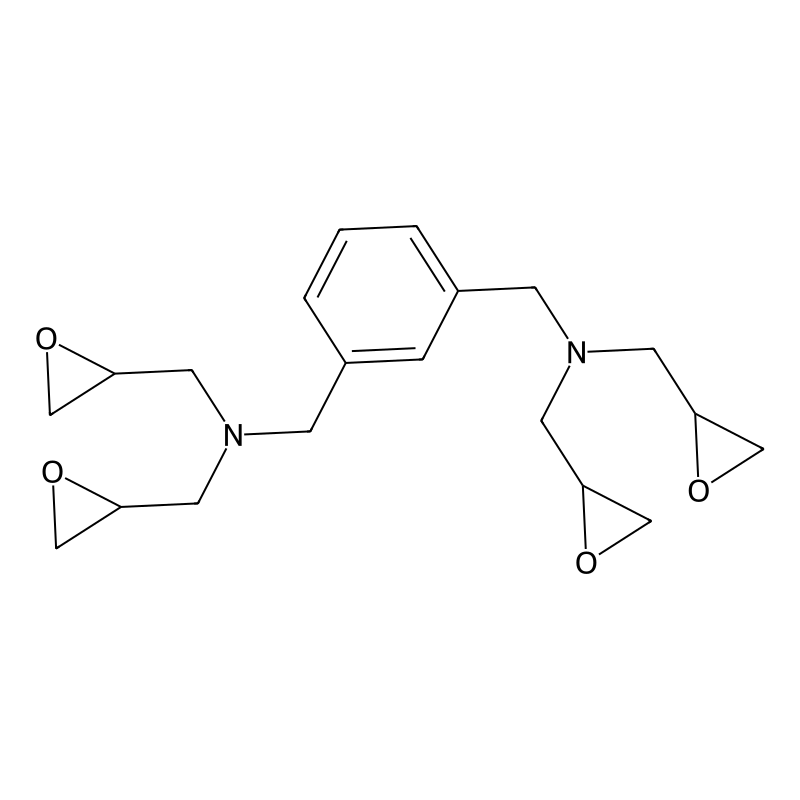2-Ethenylphenol
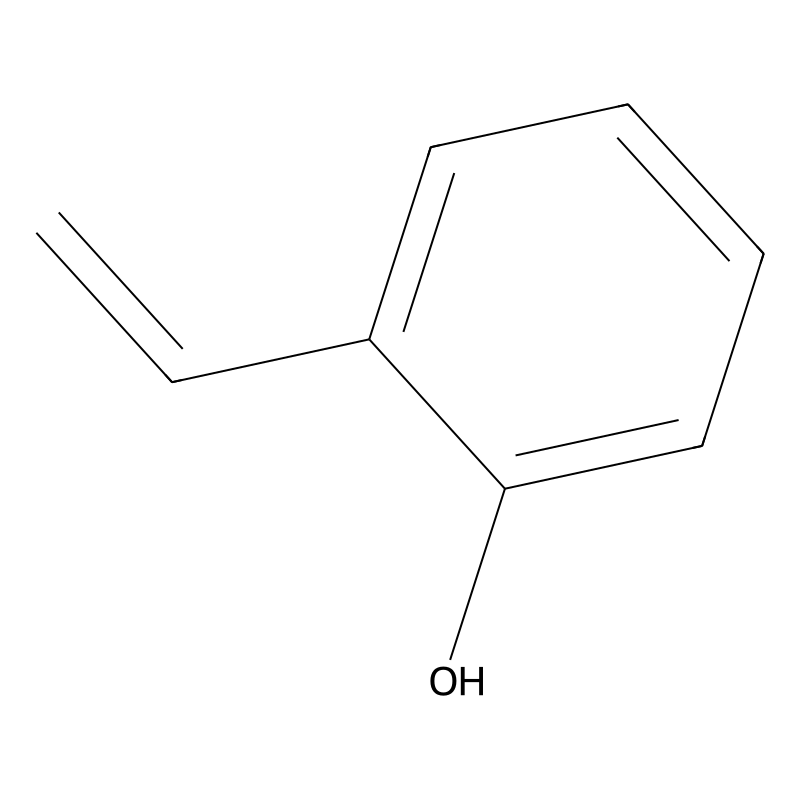
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Origin: 2-Ethenylphenol can be found naturally in cinnamon (Ceylon and Chinese) and is produced by the spoilage yeast Brettanomyces in wine and beer [, ].
- Significance:
Molecular Structure Analysis
2-Ethenylphenol has the chemical formula C₈H₈O. Its structure consists of a benzene ring with a hydroxyl group (OH) attached at the second position and a vinyl group (CH₂CH=) attached at the same position [].
Key Features:
- The presence of the hydroxyl group makes it a phenol, a type of aromatic alcohol.
- The vinyl group introduces unsaturation and potential reactivity in the molecule [].
Chemical Reactions Analysis
Synthesis
Decomposition
Thermal decomposition of 2-ethenylphenol likely follows a similar pattern as other styrene derivatives, potentially leading to the formation of benzene, ethanol, and other small molecules at high temperatures.
Other Relevant Reactions
Data
Due to its potentially limited commercial applications, specific reaction pathways and detailed studies haven't been extensively documented.
Physical And Chemical Properties Analysis
- Melting Point: No data readily available.
- Boiling Point: No data readily available.
- Solubility:
- Stability:
- Limited data available. Based on the structure, it's expected to be reasonably stable under normal conditions. However, exposure to strong acids or bases might lead to degradation.
- Other Properties: Data on properties like pKa, density, or refractive index is not readily available.
The mechanism of action of 2-ethenylphenol is not well-documented in scientific research.
Potential Areas of Exploration:
- Interaction with taste receptors: As a component of cinnamon, it might contribute to the flavor profile through interaction with taste receptors [].
- Antimicrobial properties: Some studies suggest that related phenolic compounds might have antimicrobial activity, but this hasn't been specifically investigated for 2-ethenylphenol.
Bioactive Compound Investigations:
-Ethenylphenol is classified as a bioactive compound, meaning it possesses biological activity and may interact with living organisms. Researchers are investigating its potential effects on various biological processes, including:
- Antioxidant activity: Studies suggest that 2-Ethenylphenol might exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
- Enzyme inhibition: Research indicates that 2-Ethenylphenol can potentially inhibit certain enzymes, which could be relevant in understanding and managing various diseases.
XLogP3
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard
